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Introduction

Procymidone, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a
systemic dicarboximide fungicide used extensively in agriculture to control a range of fungal
diseases on fruits, vegetables, and ornamental plants.[1][2][3] Its mode of action involves the
inhibition of fungal spore germination and mycelial growth.[1][2] While effective as a fungicide,
procymidone has garnered significant toxicological interest due to its activity as an endocrine
disruptor, specifically as an antagonist to the androgen receptor.[1][3][4] This profile presents a
comprehensive overview of the toxicology of procymidone and its metabolites, focusing on its
absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and
specific organ system effects, supported by quantitative data and experimental methodologies.

Toxicokinetics and Metabolism

The biological effects of procymidone are intrinsically linked to its pharmacokinetic profile,
which exhibits notable species-specific differences.

Absorption, Distribution, and Excretion

Following oral administration in rats, procymidone is readily absorbed.[5] Maximum plasma
concentrations are typically reached within 2 to 8 hours. The compound distributes to various
tissues, including the liver, kidneys, and testes.[5] Elimination is relatively rapid, with over 90%
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of an administered dose being excreted within 48 hours, primarily via urine (approximately
85%) and to a lesser extent, feces (about 8%).[5]

Biotransformation

The metabolism of procymidone is a critical determinant of its toxicity, particularly its
developmental effects. The primary metabolic transformations involve hydroxylation and
subsequent oxidation or conjugation.[6][7]

The main metabolic steps are:

o Hydroxylation: Procymidone is first hydroxylated on one of the methyl groups to form
procymidone-CH20H (hydroxylated-PCM).[6][7] This metabolite retains anti-androgenic
activity.[6]

» Oxidation: The hydroxylated metabolite can be further oxidized to a carboxylic acid
derivative, procymidone-COOH (carboxylated-PCM).[7]

» Conjugation: Alternatively, hydroxylated-PCM can undergo glucuronidation to form a
glucuronide conjugate.[7][8]

The primary metabolites, including the hydroxylated and carboxylated forms, are more
hydrophilic and are readily excreted.[8] A minor metabolite is 3,5-dichloroaniline, which is also
an impurity in technical-grade procymidone.[1][5][9]
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Species-Specific Differences

Crucial species differences exist in the metabolic fate of procymidone, which explains the
varying susceptibility to its developmental toxicity. In rats, a significant portion of the
hydroxylated metabolite is excreted into the bile, leading to enterohepatic recirculation and
sustained high plasma concentrations of this anti-androgenic metabolite.[8][10] In contrast,
rabbits, monkeys, and humans primarily excrete the glucuronide conjugate of the hydroxylated
metabolite directly into the urine.[6][8][11] This results in much lower systemic exposure to the
active anti-androgenic metabolite, explaining the lack of developmental abnormalities observed
in these species.[6][10][11]

Mechanism of Action
Fungicidal Action
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Procymidone's fungicidal activity stems from its ability to inhibit the synthesis of triglycerides
within fungal cells, which are essential for cell membrane integrity.[12] This disruption impairs
hyphal growth and prevents spore germination, effectively controlling fungal proliferation.[2][12]
Another proposed mechanism is the disruption of osmotic signal transduction pathways by
affecting MAP kinase and histidine kinase.[1]

Toxicological Mechanism (Endocrine Disruption)

In mammals, the primary mechanism of procymidone'’s toxicity is its action as an androgen
receptor (AR) antagonist.[1][3][13] Procymidone and its hydroxylated metabolite competitively
bind to the AR, preventing endogenous androgens like testosterone from binding and activating
the receptor.[1][4][13] This blockade disrupts normal androgen-dependent signaling, which is
critical for the development and function of male reproductive tissues.

This anti-androgenic activity leads to a cascade of effects on the hypothalamic-pituitary-
gonadal (HPG) axis. By blocking androgen feedback at the hypothalamus and pituitary gland,
procymidone causes a compensatory increase in the secretion of Luteinizing Hormone (LH).
[13][14] Chronic elevation of LH leads to hyperplasia of testicular Leydig cells and, in long-term
studies in rats, an increased incidence of testicular interstitial cell tumors.[10][13]
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Acute Toxicity

Procymidone exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] It is not a
skin irritant but is considered a slight eye irritant.[1]

Table 1: Acute Toxicity of Procymidone

Species Route LD50 / LC50 Reference
>10,000 mg/kg bw
Rat (M&F) Oral [5]
(50% WP)
>10,000 mg/kg bw
Mouse (M&F) Oral [5]
(50% WP)
] 1750 mg/kg bw (50%
Mouse (M) Intraperitoneal WP) [5]

) 1650 mg/kg bw (50%
Mouse (F) Intraperitoneal WP) [5]

| Rat | Inhalation | Harmful if inhaled (GHS classification) |[15] |

WP: Wettable Powder

Subchronic and Chronic Toxicity

In subchronic and chronic toxicity studies in rats, mice, and dogs, the primary target organs are
the liver and testes.[5][10] Observed effects include increased liver weight and hepatocellular
hypertrophy.[5][10] In rats, long-term exposure leads to interstitial cell hyperplasia in the testes.
[10]

Carcinogenicity

Procymidone has been classified as a probable human carcinogen by the US EPA.[15][16]
Carcinogenicity studies have shown an increased incidence of testicular interstitial cell tumors
in male rats and hepatocellular adenomas and hepatoblastomas in male mice.[10][16] The
mechanism for the development of testicular tumors is considered non-genotoxic and related to
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the sustained hormonal disruption (increased LH) from its anti-androgenic activity.[10][13] This
allows for the establishment of a threshold dose.[10]

Genotoxicity

Procymidone has been tested in a variety of in vitro and in vivo genotoxicity assays. The
consensus from regulatory bodies is that procymidone is not genotoxic.[10]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of procymidone is the most sensitive and well-
characterized aspect of its toxicological profile. Due to its anti-androgenic mechanism,
exposure during critical windows of gestation in rats leads to abnormalities in male offspring.
[10][16]

Key findings include:

Reduced anogenital distance[16]

Hypospadias (abnormal urethral opening)[10]

Undescended testes[16]

Decreased male fertility[10][16]

These effects are observed at doses that do not cause maternal toxicity, indicating increased
susceptibility of the developing fetus.[16] The developmental No-Observed-Adverse-Effect-
Level (NOAEL) of 3.5 mg/kg/day in rats, based on reduced anogenital distance, is the most
sensitive endpoint in the entire toxicological database for procymidone.[10][16] As noted
previously, these developmental effects are specific to rats and are not observed in rabbits or
monkeys due to metabolic differences.[6][10]

Neurotoxicity

Acute neurotoxicity studies in rats have indicated treatment-related effects on neurofunction at
doses of 200 mg/kg bw, though these were not associated with neurostructural changes.[1] A
NOAEL for acute neurotoxicity was established at 30 mg/kg bw/day.[1] Studies in zebrafish
larvae also suggest that procymidone can affect the nervous system.[17]
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Toxicity of Metabolites and Impurities

e Hydroxylated-Procymidone (Procymidone-CH2OH): This major metabolite is also an anti-
androgen, though its potency relative to the parent compound is not fully elucidated.[6] Its
sustained high concentration in rat plasma is considered the key factor for the observed
developmental toxicity in that species.[6][8]

» 3,5-Dichloroaniline (3,5-DCA): This compound is a metabolite and a potential impurity in
technical procymidone.[1][9] It is more acutely toxic than the parent compound.[9] Key
toxicological effects of 3,5-DCA include methemoglobinemia at low doses, with effects on the
spleen and bone marrow at higher doses.[1] A NOAEL of 1 mg/kg bw/day has been
established for 3,5-DCA.[1] Regulatory limits, such as a maximum of 1 g/kg in technical
procymidone, are considered protective.[1]

Health-Based Guidance Values

Based on the comprehensive toxicological database, regulatory agencies have established
health-based guidance values to ensure human safety.

Table 2: Key NOAELs and LOAELSs for Procymidone
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NOAEL LOAEL
Study Type  Species Effect (mglkg (mglkg Reference
bwi/day) bwi/day)
Reduced
Developme anogenital
. Rat . . 3.5 12.5 [10][16]
ntal Toxicity distance in
males
Maternal
o Rat 12.5 [16]
Toxicity
Testicular
Chronic/Carci ) N
o Rat interstitial cell 4.6 [16]
nogenicity
tumors
Chronic/Carci )
. Mouse Liver tumors 14.3 42.9 [16]
nogenicity
Acute Neurofunctio
N Rat 30 200 [1]
Neurotoxicity nal effects

| 2-Generation Reproduction | Rat | No specific reproductive effects | 13 | - |[18] |

Table 3: Health-Based Guidance Values
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Value (mg/kg .
Value Agency/Body Basis Reference
bwiday)
Based on 3.5
mglkgl/day

NOAEL from
Acceptable
rat

Daily Intake FSCJ 0.035 [10]
developmental
(ADI)

study with a
100-fold safety
factor.

Based on
reconsideration
Acceptable Daily ) of species
APVMA (revised) 0.05 o ) [1]
Intake (ADI) sensitivity to anti-
androgenic

effects.

| Acute Reference Dose (aRfD) | US EPA | 0.035 | Based on 3.5 mg/kg/day NOAEL from rat
developmental study. |[15][16] |

FSCJ: Food Safety Commission of Japan; APVMA: Australian Pesticides and Veterinary
Medicines Authority; US EPA: United States Environmental Protection Agency.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of toxicological
findings. The following are generalized protocols for key studies used in the risk assessment of
procymidone.

Two-Generation Reproductive Toxicity Study (Rat)

o Objective: To assess the effects of procymidone on reproductive function, including fertility,
gestation, and lactation, across two generations.

e Methodology:
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https://www.fsc.go.jp/english/evaluationreports/pesticide/procymidone_fs74.pdf
https://www.apvma.gov.au/sites/default/files/publication/99941-220407_procymidone_rtr.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Procymidone
https://downloads.regulations.gov/EPA-HQ-OPP-2005-0232-0003/content.pdf
https://www.benchchem.com/product/b1679156?utm_src=pdf-body
https://www.benchchem.com/product/b1679156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Parental (FO) Generation: Young adult male and female rats (e.g., Sprague-Dawley) are
randomly assigned to control and treatment groups and are administered procymidone
daily in their diet at various concentrations (e.g., 0, 40, 200, 1000 ppm).[18]

o Mating: After a pre-mating exposure period (e.g., 10 weeks), FO animals are mated to
produce the F1 generation.

o F1 Generation: F1 pups are evaluated for viability, growth, and development. After
weaning, selected F1 animals are continued on the same diet and subsequently mated to
produce the F2 generation.

o Endpoints: Key endpoints include fertility indices, number of pups, pup survival, body
weights, anogenital distance, age of sexual maturation, and histopathological examination
of reproductive organs in FO and F1 adults.

o Analysis: Data are analyzed to determine a NOAEL for parental, reproductive, and
offspring toxicity.

Developmental Toxicity Study (Rat/Rabbit)

o Objective: To evaluate the potential of procymidone to cause adverse effects on the
developing embryo and fetus following exposure to the pregnant dam.

o Methodology:

o Animal Dosing: Time-mated pregnant female rats or rabbits are administered
procymidone by gavage daily during the period of major organogenesis (e.g., gestation
days 6 through 19 for rats).[16] Doses might range from 0 to 500 mg/kg/day.[16]

o Maternal Observation: Dams are observed daily for clinical signs of toxicity, and body
weight and food consumption are recorded.

o Fetal Examination: Shortly before natural delivery (e.g., gestation day 20), dams are
euthanized. The uterus is examined for the number of implantations, resorptions, and
live/dead fetuses.
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o Endpoints: Fetuses are weighed and examined for external, visceral, and skeletal
malformations and variations.

o Analysis: The incidence of abnormalities is compared between control and treated groups
to establish a NOAEL and LOAEL for both maternal and developmental toxicity.

Click to download full resolution via product page

Bacterial Reverse Mutation Assay (Ames Test)

¢ Objective: To assess the mutagenic potential of procymidone by its ability to induce reverse
mutations in indicator strains of Salmonella typhimurium.

e Methodology:

o Strains: Several histidine-dependent strains of S. typhimurium (e.g., TA98, TA100,
TA1535, TA1537) are used, which can detect different types of mutations (e.g., frameshift,
base-pair substitution).

o Metabolic Activation: The test is conducted both with and without an exogenous metabolic
activation system (e.qg., rat liver S9 fraction) to detect metabolites that may be mutagenic.

o Exposure: Bacteria are exposed to various concentrations of procymidone on a minimal
agar plate lacking histidine.

o Incubation: Plates are incubated for 48-72 hours.

o Endpoint: The number of revertant colonies (colonies that have mutated back to being
able to synthesize their own histidine) is counted. A substance is considered mutagenic if it
causes a dose-dependent, reproducible increase in the number of revertant colonies
compared to the negative control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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